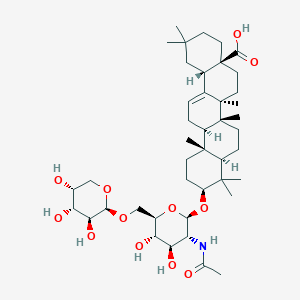

Albiziabioside A

Description

Properties

Molecular Formula |

C43H69NO12 |

|---|---|

Molecular Weight |

792.02 |

IUPAC Name |

(4aS,6aR,8aR,10S,12aS,14bS)-10-(((2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-((((2S,3S,4R,5R)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-octadecahydropicene-4a(2H)-carboxylic acid |

InChI |

InChI=1S/C43H69NO12/c1-22(45)44-30-33(49)32(48)26(21-54-36-34(50)31(47)25(46)20-53-36)55-35(30)56-29-12-13-40(6)27(39(29,4)5)11-14-42(8)28(40)10-9-23-24-19-38(2,3)15-17-43(24,37(51)52)18-16-41(23,42)7/h9,24-36,46-50H,10-21H2,1-8H3,(H,44,45)(H,51,52)/t24-,25+,26+,27-,28?,29-,30+,31+,32+,33+,34-,35-,36-,40+,41-,42?,43-/m0/s1 |

InChI Key |

MBMJMOODCJFAET-AJDSTKHZSA-N |

SMILES |

O=C([C@]12CCC(C)(C)C[C@@]1([H])C3=CCC4[C@]5(C)CC[C@H](O[C@@H]6O[C@H](CO[C@@H]7OC[C@@H](O)[C@@H](O)[C@@H]7O)[C@@H](O)[C@H](O)[C@H]6NC(C)=O)C(C)(C)[C@]5([H])CCC4(C)[C@@]3(C)CC2)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Albiziabioside A |

Origin of Product |

United States |

Synthetic Chemistry and Derivatization Strategies for Albiziabioside a

Methodologies for Total Synthesis of Albiziabioside A

The chemical synthesis of this compound is a complex undertaking due to its intricate structure, which features a triterpenoid (B12794562) aglycone and a disaccharide moiety containing a rare N-acyl-glucosamine unit. Researchers have successfully developed efficient routes for its total synthesis. nih.govrsc.org A key strategy involves a linear synthetic approach where the aglycone, oleanolic acid, is sequentially glycosylated. nih.govrsc.orgresearchgate.netsigmaaldrich.com This process requires careful selection of protecting groups and stereocontrolled glycosylation methods to achieve the desired α- and β-linkages of the sugar units. The synthesis provides a crucial supply of the pure compound for biological evaluation and serves as a platform for creating structurally diverse analogues. nih.govrsc.org The successful total synthesis confirmed the structure of the natural product and opened avenues for detailed mechanistic studies of its biological action. nih.gov

Design and Synthesis of this compound Analogues

The modification of the this compound structure is a key strategy to enhance its biological profile, improve selectivity, and elucidate the pharmacophoric features essential for its activity.

A primary focus of analogue development has been the modification of the disaccharide chain using linear synthetic methods. nih.govrsc.org In one such study, six disaccharide analogues of this compound were synthesized. nih.govrsc.org However, these analogues generally exhibited weaker cytotoxicity against various cancer cell lines compared to the parent compound, this compound. nih.govmdpi.comnih.gov This finding suggests that the specific structure of the natural disaccharide is critical for its potent biological effects. mdpi.comnih.gov

To explore the impact of modifying the N-acyl group on the glucosamine (B1671600) residue, a series of derivatives featuring cinnamoyl substituents have been designed and synthesized. researchgate.netnih.gov These modifications were introduced to modulate the compound's electronic and steric properties. Biological screening of these cinnamoyl derivatives against a panel of human cancer cell lines revealed that they possessed excellent selectivity, being particularly toxic against the HCT116 human colon cancer cell line. researchgate.netnih.gov Notably, some of these synthetic derivatives showed superior anti-cancer activity against HCT116 cells compared to both this compound and the standard chemotherapeutic agent, 5-fluorouracil (B62378). nih.gov Compound 8n from this series was identified as the most potent derivative. researchgate.netnih.gov

Table 1: Activity of Selected this compound Cinnamoyl Derivatives

| Compound | Target Cell Line | Activity Comparison |

|---|---|---|

| Cinnamoyl Derivatives | HCT116 | Showed excellent selectivity. nih.gov |

Further structural modifications have focused on the secondary amine of the glucosamine moiety. mdpi.comnih.gov Researchers have generated N-acyl, N-alkoxycarbonyl, and N-alkylcarbamoyl derivatives with varying carbon chain lengths. nih.gov The evaluation of these compounds indicated that the free amino group on the glucosamine residue was essential for certain biological activities, such as antifungal and antibacterial effects. nih.gov When the direction of structural optimization was shifted to modifying this secondary amine, the resulting amide derivatives were found to be largely inactive against most cancer cell lines tested, with the exception of HCT116 colorectal cancer cells. mdpi.comnih.gov This highlights the sensitivity of the biological activity to changes at this position.

A promising strategy to enhance the anticancer efficacy of this compound involves its conjugation with other biologically active molecules. nih.govacs.org A notable example is the development of a conjugate, AlbA-DCA , where this compound is linked to dichloroacetate (B87207) (DCA), an inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK). nih.govacs.orgacs.org PDK is a key enzyme in the metabolic reprogramming of cancer cells, often referred to as the "Warburg effect," where cells favor aerobic glycolysis over oxidative phosphorylation. acs.orgnih.gov By inhibiting PDK, DCA can shift cancer cell metabolism back towards oxidative phosphorylation, which can increase intracellular reactive oxygen species (ROS) and induce apoptosis. nih.govacs.org The AlbA-DCA conjugate was designed to combine the cytotoxic properties of this compound with the metabolic modulation of DCA. nih.govacs.org This conjugate demonstrated a synergistic effect, selectively killing cancer cells and showing the ability to induce both apoptosis and ferroptosis. nih.govacs.org

Incorporation of N-Substituted-β-D-Glucosamine Moieties

Stereoselective Synthesis and Glycosylation Research

The synthesis of a complex natural product like this compound and its analogues is critically dependent on stereoselective chemical transformations, particularly in the construction of glycosidic bonds. rsc.orgthieme.de Glycosylation, the enzymatic or chemical process of attaching sugar moieties to other molecules, is a cornerstone of saponin (B1150181) synthesis. thermofisher.comnih.gov

The creation of the specific α- and β-glycosidic linkages found in this compound requires precise control of stereochemistry. nih.govrsc.org Research in this area focuses on developing and applying glycosylation methods that yield the desired stereoisomer with high selectivity. mdpi.comrsc.org This often involves the use of specific glycosyl donors (e.g., trichloroacetimidates), promoters, and carefully chosen protecting groups on the sugar moieties to influence the stereochemical outcome of the reaction. researchgate.netmdpi.com The challenges in achieving high stereoselectivity, especially for 1,2-cis glycosidic linkages, remain an active area of research in carbohydrate chemistry. beilstein-journals.org The insights gained from stereoselective synthesis and glycosylation studies are not only crucial for the successful synthesis of this compound but also for building libraries of diverse glycovariants to probe the biological roles of the carbohydrate domain. nih.gov

Structure Activity Relationship Sar Investigations of Albiziabioside a Derivatives

Elucidation of Key Structural Motifs for Biological Activities

Key structural features that have been identified as critical for the biological activities of Albiziabioside A derivatives include:

The Triterpenoid (B12794562) Skeleton: The pentacyclic triterpenoid core is a fundamental determinant of activity. nih.gov Modifications to this structure can dramatically alter the compound's efficacy.

The Saccharide Chain at C-3: The nature and length of the sugar chain attached at the C-3 position of the aglycone are vital for cytotoxicity. mdpi.com

The Amine Residue on Glucosamine (B1671600): Modifications at the secondary amine residue on the glucosamine sugar have been a key area of investigation for altering activity. mdpi.com

Impact of Saccharide Moieties on Activity Profiles

The sugar portion of saponins (B1172615) plays a significant role in their biological effects. mdpi.com For this compound derivatives, the composition and linkage of the saccharide moieties are critical in defining their activity profiles, particularly their anticancer effects.

Initial studies involving the synthesis of disaccharide analogues of this compound revealed that these modifications led to derivatives with weak cytotoxicity. mdpi.comresearchgate.net This suggests that the complexity and specific nature of the sugar chain are directly related to the compound's ability to inhibit cancer cell growth. The conformation of the carbohydrate moiety has also been found to strongly influence antitumor activity in related saponin (B1150181) analogues. mdpi.com

| Compound/Derivative | Modification | Impact on Activity | Reference |

| This compound Disaccharide Analogues | Altered sugar chain | Weak cytotoxicity against several skin cancer cell lines. | mdpi.comresearchgate.net |

This table illustrates the critical role of the saccharide portion in the bioactivity of this compound derivatives.

Influence of Aglycone Modifications on Biological Efficacy

The aglycone, or the non-sugar part of the saponin, provides the structural backbone and is a key target for modification to enhance biological efficacy. nih.gov In the case of this compound, modifications to the triterpenoid aglycone have led to the development of derivatives with improved and more selective anticancer properties.

One significant area of research has been the coupling of other bioactive molecules to the this compound aglycone. For instance, a series of derivatives was created by coupling cinnamoyl substituents. nih.gov These modifications resulted in compounds with excellent selectivity, showing toxicity primarily against the HCT116 human colon cancer cell line. nih.gov

Another approach involved conjugating this compound with dichloroacetate (B87207) (DCA), a pyruvate (B1213749) dehydrogenase kinase inhibitor. acs.orgnih.gov This conjugate, AlbA-DCA, was designed to target the altered energy metabolism of cancer cells and was found to induce both apoptosis and ferroptosis, a form of iron-dependent cell death. acs.orgnih.govnih.gov

| Derivative | Aglycone Modification | Key Finding | Reference |

| Cinnamoyl Derivatives | Coupling of cinnamoyl substituents | Selective toxicity against HCT116 colon cancer cells. Compound 8n was most active. | nih.gov |

| AlbA-DCA | Conjugation with dichloroacetate | Induces both apoptosis and ferroptosis in cancer cells. | acs.orgnih.gov |

| Compound D13 | Optimized from this compound | Potent inhibitory activity against HCT116 cells; induces apoptosis and ferroptosis via p53 activation. | nih.govresearchgate.net |

This table highlights how targeted modifications to the aglycone can significantly enhance the therapeutic potential of this compound.

Development of Rational Design Principles for Enhanced Research Potency

The insights gained from SAR studies have enabled the development of rational design principles for creating this compound derivatives with enhanced potency and selectivity. The goal is to develop compounds that are more effective against cancer cells while minimizing toxicity to normal cells. nih.gov

Key principles that have emerged from this research include:

Targeting Cancer Cell Metabolism: The success of the AlbA-DCA conjugate demonstrates the potential of designing derivatives that exploit the metabolic vulnerabilities of cancer cells, such as their reliance on glycolysis. acs.orgnih.gov

Inducing Multiple Forms of Cell Death: Derivatives like Compound D13, which induce both apoptosis and ferroptosis, represent a promising strategy to overcome resistance to conventional therapies that rely solely on apoptosis. nih.govrsc.orgrsc.org The activation of the p53 tumor suppressor pathway by this compound further enhances its anticancer activity. nih.govresearchgate.net

Selective Targeting: The development of cinnamoyl derivatives that are selectively toxic to a specific cancer cell line highlights the possibility of designing highly targeted therapies. nih.gov

The rational design of novel this compound derivatives is an ongoing effort. By systematically modifying the aglycone and the saccharide moieties, researchers aim to develop new drug candidates with improved therapeutic profiles for the treatment of various cancers. researchgate.net

Mechanistic Elucidation of Biological Activities of Albiziabioside a

Cellular Pathway Modulation Studies

Albiziabioside A has been shown to influence several key cellular pathways that are fundamental to cancer cell proliferation and survival. These include the induction of cell cycle arrest, activation of apoptotic signaling, and the novel mechanism of ferroptosis induction.

Induction of Cell Cycle Arrest

The ability of a compound to halt the cell cycle is a key indicator of its antiproliferative potential. Research has demonstrated that this compound can induce cell cycle arrest at multiple phases.

S and G2/M Phases: In human melanoma A375 cells, this compound has been observed to cause an arrest in both the S and G2/M phases of the cell cycle. researchgate.netnih.govrsc.orgsigmaaldrich.com This prevents the cell from proceeding with DNA replication and mitosis, respectively, thereby inhibiting cell division.

G1 Phase: While direct evidence for this compound inducing G1 phase arrest is less prominent, studies on its derivatives have provided insights. For instance, a derivative of this compound, compound 8n, was found to induce cell cycle arrest in HCT116 cells, contributing to its anti-proliferative activity. nih.gov

Table 1: Effect of this compound on Cell Cycle Phases

| Cell Line | Affected Cell Cycle Phase(s) | Reference(s) |

|---|---|---|

| Human Melanoma A375 | S and G2/M | researchgate.net, nih.gov, rsc.org, sigmaaldrich.com |

| Human Colon Carcinoma HCT116 (derivative) | Not specified, but induced arrest | nih.gov |

Apoptotic Signaling Pathway Activation

Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. This compound has been shown to activate this process through intrinsic, mitochondria-mediated pathways.

Mitochondrial Pathways: The compound induces apoptosis in human melanoma A375 cells by targeting the mitochondria. researchgate.netnih.gov This involves the disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors. researchgate.net

Caspase Cascade: Activation of the caspase cascade is a hallmark of apoptosis. This compound triggers this cascade in A375 cells, leading to the execution of the apoptotic program. researchgate.netnih.gov Furthermore, a derivative of this compound, known as D13, has been shown to induce apoptosis in human colon cancer HCT116 cells through a caspase-dependent mitochondrial pathway. researchgate.net

Ferroptosis Induction Mechanisms

Ferroptosis is a distinct form of regulated cell death characterized by iron-dependent lipid peroxidation. researchgate.net this compound and its derivatives have emerged as inducers of this pathway, offering a novel strategy for cancer therapy.

GPX4 Inhibition: Glutathione peroxidase 4 (GPX4) is a key enzyme that protects cells from ferroptosis by reducing lipid hydroperoxides. nih.gov Structural modifications of this compound have been shown to enhance its antitumor efficacy by inhibiting the expression of GPX4 in HCT116 cells. nih.gov A specific derivative, compound 61, was found to trigger ferroptosis in these cells by inhibiting GPX4. researchgate.net

Lipid Peroxidation: The inhibition of GPX4 by this compound derivatives leads to an increase in lipid peroxidation, a critical step in the execution of ferroptosis. nih.govresearchgate.net A conjugate of this compound with dichloroacetate (B87207) was also found to induce ferroptosis in human breast cancer MCF-7 cells by stimulating lipid peroxidation. researchgate.net

p53 Activation: The tumor suppressor protein p53 has been implicated in the regulation of ferroptosis. A derivative of this compound, compound 61, was found to induce both apoptosis and ferroptosis in HCT116 colon cancer cells by activating p53. researchgate.net Another derivative, D13, also activates p53 to trigger these cell death mechanisms. researchgate.net

Table 2: Mechanisms of Ferroptosis Induction by this compound and its Derivatives

| Compound/Derivative | Cell Line | Mechanism | Reference(s) |

|---|---|---|---|

| This compound (modified) | HCT116 | GPX4 inhibition, increased lipid peroxidation | nih.gov |

| This compound-dichloroacetate conjugate | MCF-7 | GPX4 suppression, lipid peroxidation stimulation | researchgate.net |

| Compound 61 (derivative) | HCT116 | p53 activation, GPX4 inhibition | researchgate.net |

| D13 (derivative) | HCT116 | p53 activation | researchgate.net |

Interplay with Cellular Redox Homeostasis

Cellular redox homeostasis is the balance between oxidizing and reducing reactions, which is crucial for normal cell function. mdpi.com An imbalance, leading to oxidative stress, can trigger cell death. This compound appears to influence this balance, contributing to its anticancer effects. A conjugate of this compound with dichloroacetate (AlbA-DCA) was developed to target cancer cell metabolism, leading to a significant increase in intracellular reactive oxygen species (ROS). acs.org This disruption of redox homeostasis contributes to the induction of apoptosis and ferroptosis. acs.org

Molecular Target Identification and Binding Interaction Studies

Identifying the specific molecular targets of a compound is essential for understanding its mechanism of action and for rational drug design.

Kinase Inhibition Profiling

While comprehensive kinase inhibition profiling for this compound is not extensively documented in the available literature, its derivatives and conjugates have been studied in the context of pathways involving key kinases.

EGFR Kinase: The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and is often dysregulated in cancer. amegroups.org While there is no direct evidence of this compound inhibiting EGFR kinase, its conjugate with the pyruvate (B1213749) dehydrogenase kinase (PDK) inhibitor dichloroacetate (AlbA-DCA) demonstrates a strategy of targeting metabolic pathways that are often intertwined with kinase signaling in cancer. acs.org This suggests a potential for developing this compound-based compounds that could indirectly affect kinase-driven pathways.

Regulation of Energy Metabolism Pathways (e.g., Glycolysis, Oxidative Phosphorylation)

A hallmark of cancer cells is the reprogramming of energy metabolism, characterized by a preference for aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic shift provides cancer cells with the necessary building blocks for rapid proliferation. Therapeutic strategies aimed at targeting glycolysis to modify this aberrant glucose metabolism and reinstate oxidative phosphorylation (OXPHOS) have emerged as a promising approach in cancer therapy. nih.govresearchgate.netvulcanchem.com

In this context, research has explored the potential of this compound, particularly when conjugated with other agents, to modulate these energy pathways. A conjugate of this compound with the pyruvate dehydrogenase kinase (PDK) inhibitor dichloroacetate (DCA), termed AlbA-DCA, has been developed to specifically target this metabolic vulnerability. nih.govresearchgate.net The rationale behind this conjugate is to combine the properties of this compound with an agent that directly interferes with a key regulatory point in glucose metabolism.

Dichloroacetate functions by inhibiting PDK, which in turn activates the pyruvate dehydrogenase complex (PDC). tjnpr.org This activation facilitates the conversion of pyruvate into acetyl-CoA, shunting glucose metabolism away from lactate (B86563) production (glycolysis) and towards the tricarboxylic acid (TCA) cycle and oxidative phosphorylation in the mitochondria. tjnpr.org Studies on the AlbA-DCA conjugate confirm that this approach can lead to a significant increase in intracellular reactive oxygen species (ROS) and a reduction in the accumulation of lactic acid within the tumor microenvironment (TME). nih.govresearchgate.netvulcanchem.com This shift from glycolysis back towards OXPHOS represents a key mechanism for exerting anti-tumor effects. nih.govresearchgate.netvulcanchem.com

Modulation of Tumor Microenvironment Components (e.g., M2-TAMs)

The tumor microenvironment (TME) is a complex ecosystem of cells and signaling molecules that plays a critical role in tumor progression and immunosuppression. nih.gov Among the key cellular components are tumor-associated macrophages (TAMs), which often adopt an M2-polarized phenotype that promotes tumor growth and suppresses anti-tumor immunity. tjnpr.org Targeting these M2-TAMs is a significant strategy in cancer immunotherapy. tjnpr.org

Research demonstrates that this compound, as part of the AlbA-DCA conjugate, can remodel the immunosuppressive TME. nih.govresearchgate.net A primary mechanism identified is the elimination of M2-TAMs. nih.govresearchgate.netmedscape.com This depletion of M2-polarized macrophages has been shown to inhibit both primary and distant tumor progression in preclinical models. nih.govresearchgate.net

The mechanistic consequence of eliminating M2-TAMs involves a shift in the cytokine profile within the TME. The depletion of these prominent M2-TAMs leads to a downregulation in the secretion of immunosuppressive cytokines, notably Interleukin-10 (IL-10). medscape.com It is proposed that this reduction in IL-10 could be beneficial for the re-polarization of TAMs towards an activated M1 phenotype. medscape.com M1-polarized macrophages are characterized by the secretion of immunostimulatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-12 (IL-12), and Interferon-gamma (IFN-γ), which would foster a more robust anti-tumor immune response. medscape.com

Molecular Modeling and Docking Simulations for Target Interactions

Molecular modeling and docking simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and its macromolecular target at an atomic level. plos.orgmdpi.com These in silico methods provide insights into the binding affinity, orientation, and specific interactions that stabilize the ligand-receptor complex, guiding the design of new therapeutic agents. biointerfaceresearch.commdpi.com

For this compound, molecular docking studies have been performed to elucidate its binding mode with specific protein targets. In one study, the interaction of this compound with caspase-3, a key executioner enzyme in apoptosis, was investigated. nih.gov The computer modeling revealed that this compound fits within the active site of caspase-3 (PDB ID: 1GFW). nih.gov The binding pattern indicated the formation of five hydrogen bond interactions, which are crucial for the stability of the complex. nih.gov

While direct and detailed docking studies for this compound with other targets are not extensively detailed in the available literature, research on its derivatives points towards other potential protein interactions. For instance, a derivative of this compound, known as D13, has been identified as an activator of the p53 tumor suppressor protein and an inhibitor of Glutathione Peroxidase 4 (GPX4), thereby inducing both apoptosis and ferroptosis. researchgate.net Such findings suggest that the core structure of this compound is a viable scaffold for interacting with critical cancer-related proteins, a hypothesis that is often initially explored and rationalized through molecular modeling and simulation techniques. researchgate.net

In Vitro Biological Activity Assessments of Albiziabioside a and Analogues

Evaluation in Diverse Cancer Cell Line Panels

The cytotoxic effects of Albiziabioside A and its analogues have been evaluated against a range of human cancer cell lines. A series of derivatives, particularly those with cinnamoyl substituents, were screened for their anticancer activity. researchgate.netnih.gov

One study synthesized this compound and six of its disaccharide analogues, testing their cytotoxicity against six different skin cancer cell lines. researchgate.net While most analogues showed weak activity, one compound demonstrated strong cytotoxicity against A375 human melanoma cells. researchgate.net Another study focused on derivatives of this compound coupled with cinnamoyl substituents. These were tested against a panel of six human cancer cell lines. nih.gov The results indicated that these synthetic derivatives were selectively toxic to the HCT116 human colon cancer cell line. nih.gov

Further research on a conjugate of this compound with dichloroacetate (B87207) (AlbA-DCA) showed its ability to selectively kill cancer cells. acs.org Additionally, a derivative of this compound, compound D13, was found to have strong inhibitory activity against HCT116 cells. nih.gov

The table below summarizes the antiproliferative activity of an this compound derivative (compound 27) in various cancer cell lines. mdpi.com

| Cell Line | Cancer Type | IC50 (μM) |

| HCT116 | Colon Carcinoma | 7.6 ± 0.18 |

| HeLa | Cervical Cancer | > 20 |

| MCF-7 | Breast Cancer | > 20 |

| HepG2 | Liver Cancer | > 20 |

| A549 | Lung Cancer | > 20 |

| HL60 | Promyelocytic Leukemia | > 20 |

This table shows the concentration of compound 27 required to inhibit the growth of 50% of the cancer cells.

Studies on Differential Cellular Responses and Selectivity

A notable characteristic of some this compound derivatives is their selectivity towards certain cancer cell lines. For instance, synthetic derivatives coupled with cinnamoyl groups displayed excellent selectivity, being toxic only to the HCT116 cell line. nih.gov Some of these compounds even exhibited better anticancer activity against HCT116 than the positive controls, 5-fluorouracil (B62378) and this compound itself. nih.gov

Compound D13, a derivative of this compound, also demonstrated favorable selectivity and was effective against multidrug-resistant (MDR) cancer cells. nih.gov Similarly, another derivative, compound 27, showed potent antiproliferative activity in HCT116 cells while having relatively weak cytotoxicity in other tumor cell lines such as HeLa, MCF-7, HepG2, A549, and HL60, as well as in normal cell lines. mdpi.com This suggests a degree of selectivity and safety for this compound. mdpi.com

Investigations of Combinatorial Biological Effects with Other Research Agents

The potential of this compound in combination therapies has been explored. A conjugate of this compound with the pyruvate (B1213749) dehydrogenase kinase inhibitor dichloroacetate (AlbA-DCA) was developed to target cancer metabolism. acs.org This conjugate, AlbA-DCA, was found to exhibit an excellent synergistic effect in selectively killing cancer cells. acs.orgnih.gov The study suggests that the rational design of combining a natural saponin (B1150181) like this compound with an agent that targets cancer cell metabolism is a promising strategy for enhanced cancer therapy. acs.org

Saponins (B1172615), in general, are being investigated for their potential in combination therapy with other standard drugs to increase the therapeutic effect against drug-resistant cancer cells. mdpi.com They have also been shown to have synergistic therapeutic effects when combined with conventional anticancer drugs. mdpi.com

Analysis of Anti-proliferative Activities in Cellular Models

The anti-proliferative activity of this compound and its analogues is attributed to their ability to induce cell cycle arrest and apoptosis. researchgate.netnih.gov In A375 human melanoma cells, this compound was found to induce cell cycle arrest in both the S and G2/M phases. researchgate.net

Derivatives of this compound have also shown significant anti-proliferative effects. For example, the anti-proliferative activity of compound 8n, a cinnamoyl derivative, in HCT116 cells was attributed to the induction of cell cycle arrest and apoptosis. nih.gov Similarly, compound 27's antiproliferative activity in HCT116 cells is also likely related to the induction of cell cycle arrest and apoptosis. mdpi.com

Furthermore, the derivative D13 was found to induce apoptosis and ferroptosis through the mitochondrial pathway as a p53 activator. nih.gov The conjugate AlbA-DCA also induces apoptosis and ferroptosis. acs.org These findings highlight that the anti-proliferative effects of this compound and its analogues are mediated through the initiation of programmed cell death pathways. mdpi.com

In Vivo Preclinical Research Models Non Human of Albiziabioside a

Assessment in Xenograft Mouse Models

Xenograft mouse models, which involve transplanting human tumor cells into immunocompromised mice, are a widely used system for studying human cancer and testing therapeutic responses in vivo. nih.gov Research on Albiziabioside A and its derivatives has utilized these models to observe effects on tumor growth directly.

In one study, a derivative of this compound, referred to as compound D13, was assessed in a xenograft model established by subcutaneously injecting human colon cancer HCT116 cells into nude mice. researchgate.netnih.gov The results from this in vivo experiment demonstrated that compound D13 significantly suppressed the growth of these tumors without causing noticeable toxicity to the normal organs of the mice. researchgate.netnih.gov Another study using a xenograft mouse model of subcutaneous melanoma found that tumor growth was inhibited by 70% to 90%. researchgate.net These findings in different cancer cell line xenografts highlight the potential anti-cancer activity of this class of compounds. researchgate.netresearchgate.net

| Compound | Cancer Cell Line | Animal Model | Key Findings | Reference |

|---|---|---|---|---|

| Compound D13 (this compound derivative) | HCT116 (Human Colon Carcinoma) | Nude Mice | Significantly suppressed tumorigenesis. | researchgate.netnih.gov |

| Unnamed Compound | Melanoma | Xenograft Mouse Model | Inhibited tumor growth by 70% - 90%. | researchgate.net |

Studies on Tumorigenesis Inhibition

The process of tumorigenesis involves multiple cellular alterations that lead to uncontrolled growth. Studies on this compound and its analogues have explored their ability to interfere with these processes. The primary mechanisms identified involve the induction of programmed cell death pathways, such as apoptosis and ferroptosis, and the arrest of the cell cycle. researchgate.netnih.govresearchgate.net

A synthetic derivative of this compound, compound D13, was shown to induce both apoptosis and ferroptosis in human colon cancer cells. researchgate.netnih.gov This dual-action was mediated through the mitochondrial pathway and involved the activation of p53, a critical tumor suppressor protein. researchgate.netnih.govmedkoo.com The activation of p53 by compound D13 appears to be a key event that triggers these cell death mechanisms, thereby inhibiting tumor growth. researchgate.netnih.gov Furthermore, native this compound was found to induce cell cycle arrest in both the S and G2/M phases in A375 human melanoma cells. researchgate.net This disruption of the cell cycle prevents cancer cells from proliferating. The induction of apoptosis by this compound in these melanoma cells was also confirmed to proceed via mitochondrial pathways involving a caspase cascade. researchgate.net

| Compound | Cancer Cell Line | Mechanism of Action | Reference |

|---|---|---|---|

| This compound | A375 (Human Melanoma) | Induces cell cycle arrest (S and G2/M phases); Induces apoptosis via mitochondrial caspase cascade. | researchgate.net |

| Compound D13 (this compound derivative) | HCT116 (Human Colon Carcinoma) | Induces apoptosis and ferroptosis; Acts as a p53 activator through the mitochondrial pathway. | researchgate.netnih.gov |

Research on Immunomodulatory Effects within the Tumor Microenvironment in Animal Models

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix that plays a critical role in tumor progression and response to therapy. nih.govfrontiersin.org Modulating the TME to favor an anti-tumor immune response is a promising strategy in cancer treatment. mdpi.comfrontiersin.org

Research has shown that a conjugate of this compound and dichloroacetate (B87207) (AlbA-DCA) can remodel the immunosuppressive TME. nih.govresearchgate.net In a dual-4T1 tumor model in BALB/c mice, AlbA-DCA was found to inhibit both primary and distant tumor progression by eliminating M2-polarized tumor-associated macrophages (M2-TAMs). nih.govresearchgate.net M2-TAMs are known to promote an immunosuppressive environment that supports tumor growth. frontiersin.org By eliminating these cells, the AlbA-DCA conjugate helps to shift the TME towards a state that is less favorable for the tumor. nih.govresearchgate.net This suggests that in addition to directly killing cancer cells, this compound-based compounds can exert anti-tumor effects by modulating the immune landscape within the tumor. nih.govresearchgate.net

| Compound | Animal Model | Target in TME | Observed Effect | Reference |

|---|---|---|---|---|

| AlbA-DCA (this compound conjugate) | Dual-4T1 tumor model in BALB/c mice | M2-polarized Tumor-Associated Macrophages (M2-TAMs) | Remolds the tumor immunosuppression microenvironment by eliminating M2-TAMs, inhibiting primary and distal tumor progression. | nih.govresearchgate.net |

Advanced Analytical Methodologies in Albiziabioside a Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of complex natural products like Albiziabioside A. numberanalytics.comrsc.org Modern high-field NMR methods provide detailed information about the connectivity and stereochemistry of the molecule. rsc.orgresearchgate.net

Detailed one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for assigning the proton (¹H) and carbon (¹³C) chemical shifts of the aglycone and the sugar moieties. mdpi.com Techniques such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely used. iomcworld.comnih.gov

COSY and TOCSY: These experiments help in establishing the proton-proton correlations within each sugar residue and the triterpenoid (B12794562) backbone, allowing for the identification of individual spin systems. iomcworld.com

HSQC: This technique correlates directly bonded proton and carbon atoms, providing a map of C-H connections. iomcworld.com

HMBC: This long-range correlation experiment is vital for connecting the different fragments of the molecule. It reveals correlations between protons and carbons that are two or three bonds apart, which is essential for determining the sequence of the sugar units and their linkage points to the aglycone. iomcworld.comnih.gov

NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide information about the spatial proximity of protons, which is critical for determining the relative stereochemistry and the conformation of the glycosidic linkages. iomcworld.com

The structural elucidation of a complex triterpenoid saponin (B1150181) from Albizia lebbeck, closely related to this compound, was accomplished using detailed analyses of 1D and 2D-NMR spectra, including COSY, TOCSY, HSQC, and HMBC techniques. nih.gov For saponins (B1172615) in general, these advanced NMR experiments have become indispensable, often replacing traditional chemical degradation methods for determining the structure and relative stereochemistry of the aglycone, identifying the monosaccharide components, and establishing the linkage positions and sequence of the oligosaccharide chains. rsc.org

Table 1: Key NMR Techniques in this compound Structural Elucidation

| NMR Experiment | Information Provided |

| 1D ¹H NMR | Provides initial information on the types of protons present (e.g., anomeric, methyl, olefinic). |

| 1D ¹³C NMR | Shows the number of carbon atoms and their chemical environment (e.g., carbonyls, anomeric carbons). iomcworld.com |

| COSY | Establishes proton-proton (H-H) correlations within the same spin system (e.g., within a sugar ring). iomcworld.com |

| TOCSY | Reveals correlations between all protons within a spin system, helping to identify complete sugar units. iomcworld.com |

| HSQC | Correlates directly bonded proton and carbon atoms (¹JCH). iomcworld.com |

| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons, crucial for linking sugar units and connecting them to the aglycone. iomcworld.comnih.gov |

| NOESY/ROESY | Determines spatial proximity of protons, which helps to establish stereochemistry and glycosidic linkage conformations. iomcworld.com |

Mass Spectrometry (MS) Applications in Derivativatization and Metabolite Research

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and fragmentation pattern of molecules, providing valuable structural information. numberanalytics.commdpi.com High-resolution electrospray ionization mass spectrometry (HRESIMS) is particularly important in the analysis of complex saponins like this compound, as it provides accurate mass measurements, allowing for the determination of the elemental composition. nih.gov

Derivatization in Mass Spectrometry: Chemical derivatization can be employed to enhance the performance of mass spectrometric analysis. spectroscopyonline.com This process involves chemically modifying the analyte to improve its volatility, thermal stability, or ionization efficiency. magtech.com.cnddtjournal.com For saponins, derivatization can help in the fragmentation analysis, making it easier to determine the sequence of the sugar chains. While not always necessary with modern ionization techniques, it remains a useful tool, especially for complex structures or when dealing with isomers. magtech.com.cn For instance, derivatization can introduce a charged group, enhancing ionization in ESI-MS. spectroscopyonline.com

Metabolite Research: MS-based metabolomics is a powerful approach to study the fate of this compound in biological systems. ntnu.edubiocrates.com By analyzing biological samples (e.g., plasma, urine, feces) after administration of the compound, researchers can identify and quantify its metabolites. nih.gov This provides insights into the metabolic pathways involved in its biotransformation.

Chromatographic Techniques (e.g., HPLC) for Isolation, Purification, and Analytical Studies

Chromatographic techniques are indispensable for the study of this compound, from its initial isolation from plant material to its quantitative analysis in various matrices. nih.gov The amphiphilic nature of saponins often makes their separation and purification challenging. mdpi.com

Isolation and Purification: The isolation of this compound from its natural source, typically the bark of Albizia species, involves a multi-step chromatographic process. nih.gov An initial crude extract is often subjected to partitioning between different solvents to enrich the saponin fraction. nih.gov This is followed by various column chromatography techniques.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful and widely used technique for the purification of saponins. nih.govjapsonline.com It separates compounds based on their hydrophobicity. A C18 column is commonly used, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives like formic acid to improve peak shape. japsonline.comnih.gov Preparative HPLC is used to obtain pure this compound in sufficient quantities for structural elucidation and biological testing. nih.govmdpi.com

High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample. mdpi.comnih.gov It has proven effective for the separation and purification of triterpenoid saponins. nih.gov

Analytical Studies: Analytical HPLC is the method of choice for the quantitative determination of this compound. japsonline.comnih.gov A validated HPLC method allows for the accurate measurement of the compound's concentration in extracts, purified fractions, and biological samples. The method is typically validated for linearity, accuracy, precision, and robustness. japsonline.com Detection is usually performed using a UV detector, as the chromophores in the molecule absorb UV light at specific wavelengths. ijpsonline.comresearchgate.net

Table 2: Chromatographic Methods in this compound Research

| Chromatographic Technique | Application |

| Column Chromatography (Silica Gel, etc.) | Initial fractionation of crude plant extracts. nih.gov |

| Reverse-Phase HPLC (RP-HPLC) | High-resolution separation and purification of this compound. nih.govnih.gov Quantitative analysis in various samples. nih.gov |

| High-Speed Counter-Current Chromatography (HSCCC) | Preparative separation of saponins, avoiding irreversible adsorption. mdpi.comnih.gov |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | An alternative to RP-HPLC, particularly useful for separating polar compounds and resolving co-eluting peaks from RP mode. nih.gov |

Spectroscopic Techniques for Investigating Molecular Interactions and Conformations

Understanding the three-dimensional structure and how this compound interacts with other molecules is key to deciphering its mechanism of action. Various spectroscopic techniques are employed for these investigations.

Investigating Molecular Interactions: The interaction of this compound with biological targets, such as cell membranes, is a key area of research. mdpi.com Spectroscopic techniques can provide valuable insights into these interactions.

NMR Spectroscopy: Changes in the NMR spectrum of this compound upon the addition of a binding partner (e.g., a model membrane or protein) can indicate which parts of the molecule are involved in the interaction. mdpi.commdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique can be used to study changes in the vibrational modes of molecules upon interaction. For example, FTIR has been used to assess structural changes in phospholipid vesicles (liposomes) when they are treated with saponin-rich extracts, revealing interactions primarily with the hydrophilic part of the liposomes. mdpi.com

Fluorescence Spectroscopy: While not directly reported for this compound, fluorescence spectroscopy is a sensitive technique used to study the binding of molecules. If this compound interacts with a fluorescent molecule or can be fluorescently labeled, changes in fluorescence intensity or polarization can be used to quantify binding affinity.

These advanced analytical methodologies, used in concert, provide a powerful toolkit for the comprehensive chemical and biological characterization of this compound, paving the way for a deeper understanding of its properties and potential applications.

Future Research Directions and Unexplored Avenues for Albiziabioside a

Development of Novel Synthetic Strategies for Structural Diversification

The inherent limitation of natural product research is often the low abundance of the compound of interest from its natural source. The development of robust and efficient synthetic strategies for Albiziabioside A is paramount, not only to ensure a sustainable supply for research but also to enable the creation of diverse chemical libraries. Future synthetic efforts should focus on modular approaches that allow for late-stage diversification. This would involve developing protecting group strategies and glycosylation methods that permit the selective modification of both the saponin's triterpenoid (B12794562) aglycone and its complex glycan chain. For instance, research has demonstrated the design and synthesis of a series of this compound derivatives by coupling them with cinnamoyl substituents. nih.gov These synthetic strategies provide a foundation for creating analogues with potentially improved pharmacological profiles.

Comprehensive Identification of Additional Biological Targets and Off-Targets

While this compound and its derivatives have shown promise, a comprehensive understanding of their molecular interactions is crucial for their development as therapeutic agents. Initial studies have identified some targets; for example, a derivative of this compound, known as D13, has been shown to function as a p53 activator. nih.gov Another study revealed that conjugating this compound with dichloroacetate (B87207) (DCA), an inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK), can disrupt the glycolysis pathway in cancer cells. mdpi.comacs.org

Future research must employ a systematic approach to identify the full spectrum of on-target and off-target interactions. nih.govnumberanalytics.comscielo.org.mx This is critical as unintended interactions can lead to unforeseen side effects. nih.gov Computational methods, such as molecular docking and large-scale screening simulations, can predict potential binding partners across the human proteome. nih.govdrugtargetreview.com These in-silico predictions must then be validated through experimental techniques like thermal shift assays, affinity chromatography-mass spectrometry, and chemical proteomics to confirm direct binding and identify the cellular context of these interactions. drugtargetreview.comnih.gov Distinguishing physiologic targets from other drug-binding proteins is essential for a complete understanding of the compound's mechanism of action. nih.gov

Exploration of Emerging Mechanistic Pathways (e.g., Autophagy, Necroptosis)

The known anticancer activity of this compound analogues has been linked to the induction of apoptosis (programmed cell death). nih.govresearchgate.net However, cancer cells can develop resistance to apoptosis, necessitating the exploration of alternative cell death pathways. Recent evidence indicates that derivatives of this compound can trigger ferroptosis, an iron-dependent form of cell death characterized by lipid peroxidation. nih.govrsc.orgresearchgate.net One study showed that a conjugate of this compound and dichloroacetate (AlbA-DCA) could induce both apoptosis and ferroptosis. acs.org

Future investigations should delve into other non-apoptotic cell death mechanisms.

Autophagy: This is a cellular recycling process that can either promote cell survival or lead to autophagic cell death. mdpi.comnih.gov The relationship between saponin-induced effects and autophagy is complex; while some saponins (B1172615) inhibit autophagy, others can activate it. mdpi.com It is crucial to investigate whether this compound or its analogues can modulate autophagy and whether this modulation contributes to its cytotoxic effects. frontiersin.org

Necroptosis: This is a form of regulated necrosis that, unlike apoptosis, often provokes an inflammatory response. mdpi.comrsc.org The core of the necroptosis mechanism involves the formation of a "necrosome" complex, regulated by kinases like RIPK1 and RIPK3. mdpi.com Exploring whether this compound can trigger necroptosis, particularly in apoptosis-resistant cancers, could open up entirely new therapeutic strategies.

Application of Advanced Omics Technologies (e.g., Proteomics, Metabolomics)

To gain a holistic understanding of the cellular response to this compound, the application of advanced "omics" technologies is indispensable. biobide.comhumanspecificresearch.orgnih.gov These high-throughput methods provide a global snapshot of molecular changes within a biological system. nih.gov

Proteomics and Phosphoproteomics: These techniques can identify global changes in protein expression and phosphorylation events following treatment with this compound. humanspecificresearch.orgrsc.org This can help to map the signaling pathways that are activated or inhibited by the compound and identify novel drug targets and mechanisms of action. drugtargetreview.com

Metabolomics: By analyzing the complete set of metabolites in a cell or tissue, metabolomics can reveal how this compound alters cellular metabolism. humanspecificresearch.orgnih.gov Given that some derivatives already target glycolysis, a metabolomic approach could uncover further metabolic vulnerabilities that can be exploited.

Transcriptomics: Analyzing the full range of RNA transcripts can show how this compound affects gene expression, providing clues about upstream regulatory mechanisms and cellular response pathways. biobide.comhumanspecificresearch.org

Integrating these omics datasets can provide a comprehensive, systems-level view of the compound's biological effects, facilitating the identification of biomarkers for efficacy and potential off-target effects. drugtargetreview.com

Design of Next-Generation Analogues with Tuned Biological Specificity

The initial synthesis of this compound derivatives has already shown that structural modifications can fine-tune biological activity and specificity. For example, certain amide derivatives were found to be selectively toxic against the HCT116 colorectal cancer cell line, while being inactive against other cancer cells. mdpi.com Similarly, a specific disaccharide analogue exhibited strong cytotoxicity against A375 melanoma cells, whereas other closely related analogues were weak. researchgate.net A derivative known as compound 8n showed greater anti-cancer activity against HCT116 cells than the parent compound. nih.gov

The goal for future research is the rational design of next-generation analogues with precisely tuned biological specificity to maximize therapeutic efficacy while minimizing off-target effects. This can be achieved by:

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the this compound molecule and assessing the impact on activity against a panel of cancer cell lines and normal cells. mdpi.com

Conjugate Chemistry: Attaching this compound to molecules that target specific cellular pathways or receptors. The conjugation with dichloroacetate to target glycolysis is a prime example of this strategy's success. acs.org

Computational Modeling: Using computer-aided drug design to predict how structural changes will affect binding to specific targets, guiding the synthesis of more potent and selective analogues.

| Derivative/Analogue | Modification | Selective Activity | Reference |

| Cinnamoyl Derivatives (e.g., 8n) | Cinnamoyl group coupled to the saponin (B1150181) | HCT116 human cancer cell line | nih.gov |

| Amide Derivatives | Modification of the secondary amine on glucosamine (B1671600) | HCT116 colorectal cancer cells | mdpi.com |

| Compound 4 (Disaccharide analogue) | Modified disaccharide structure | A375 human melanoma cells | researchgate.net |

| D13 (Compound 61) | Optimized from the natural saponin | HCT116 colon cancer cells | nih.govresearchgate.net |

| AlbA-DCA | Conjugated with Dichloroacetate | Human breast cancer MCF-7 cells | acs.orgresearchgate.net |

Investigation of Biosynthetic Pathways and Enzymology of this compound

Understanding how Albizia plants produce this compound is a fundamental scientific question with significant practical implications. Elucidating the biosynthetic pathway could enable the production of the compound in microbial or plant-based expression systems, providing a sustainable and scalable source. mpg.de

Research in this area would involve:

Transcriptome Analysis: Identifying the genes that are expressed in the tissues where this compound is produced. This can reveal candidate genes encoding the enzymes of the pathway. mpg.de

Enzyme Characterization: The biosynthesis of a triterpenoid saponin like this compound likely involves several classes of enzymes, including terpene synthases, cytochrome P450s for oxidation, and glycosyltransferases for attaching the sugar chains. mpg.debeilstein-journals.org These enzymes would need to be functionally characterized through in-vitro assays and heterologous expression. illinois.edu

Metabolic Engineering: Once the pathway is understood, the responsible genes could be transferred to a host organism like yeast or E. coli to produce this compound or novel analogues through metabolic engineering. nih.gov

The study of the enzymology also offers the potential to discover novel biocatalysts that could be used in the chemoenzymatic synthesis of complex natural products. beilstein-journals.org

Development of Advanced Research Methodologies for Enhanced Characterization

Progress in understanding this compound will also depend on the development and application of advanced research methodologies. libguides.comroutledge.com Beyond the standard analytical techniques, future studies will require more sophisticated approaches. uq.edu.auaauni.edublackbird-training.com

This includes:

High-Resolution Imaging: Using techniques like super-resolution microscopy to visualize the subcellular localization of fluorescently-tagged this compound analogues and their effects on cellular structures in real-time.

Single-Cell Analysis: Employing single-cell omics technologies to dissect the heterogeneity of cellular responses to the compound. rsc.org This can reveal why some cells in a population are more sensitive than others and identify rare cell populations with unique responses.

Advanced Mass Spectrometry: Developing more sensitive mass spectrometry techniques to detect and quantify this compound and its metabolites in complex biological samples, aiding in pharmacokinetic and pharmacodynamic studies. rsc.org

Computational and Systems Biology: Creating predictive computational models of the compound's interactions and effects on cellular networks to guide experimental design and generate new hypotheses. drugtargetreview.com

By embracing these future directions, the scientific community can move beyond the preliminary characterization of this compound and begin to systematically explore and exploit its full potential as a lead compound for the development of novel therapeutics.

Q & A

Q. What methodologies are recommended for isolating and characterizing Albiziabioside A from natural sources?

Isolation typically involves solvent extraction followed by chromatographic techniques (e.g., HPLC, column chromatography) using polar solvents like methanol or ethanol. Characterization requires spectroscopic methods (NMR, MS) and comparison with literature data for known saponins. For novel compounds, purity must be validated via HPLC (>95%), and structural elucidation should include 2D NMR (COSY, HSQC, HMBC) to confirm glycosidic linkages and aglycone structure .

Q. What experimental assays are commonly used to evaluate this compound’s cytotoxic activity?

Standard assays include:

- MTT/PrestoBlue assays for viability in cancer cell lines (e.g., HepG2, MCF-7).

- Flow cytometry with Annexin V/PI staining to quantify apoptosis.

- Caspase-3/7 activation assays to confirm apoptotic pathways.

Baseline studies should include positive controls (e.g., doxorubicin) and dose-response curves (IC₅₀ calculations) .

Q. How do researchers address contradictory findings in this compound’s bioactivity across studies?

Contradictions may arise from variations in cell lines, purity, or assay conditions. To mitigate:

- Standardize compound purity (HPLC validation).

- Replicate experiments across multiple cell lines.

- Use orthogonal assays (e.g., Western blot for apoptosis markers alongside flow cytometry).

Meta-analyses of published IC₅₀ values can identify trends .

Advanced Research Questions

Q. What structural modifications of this compound enhance its anticancer activity while reducing toxicity?

Derivatization strategies include:

- Glycosidic chain truncation : Disaccharide analogues showed reduced cytotoxicity compared to native triterpenoid saponins .

- Aglycone modification : Introducing hydrophobic groups (e.g., acetyl or benzoyl) to improve membrane permeability.

- Combination with adjuvants : Conjugation with pyruvate dehydrogenase kinase inhibitors (e.g., dichloroacetate) enhances apoptosis-ferroptosis synergy .

Q. How does this compound induce ferroptosis, and what assays validate this mechanism?

Ferroptosis is confirmed via:

Q. What experimental designs are optimal for studying this compound’s dual apoptotic/ferroptotic effects?

Use a factorial design with:

Q. How can computational modeling predict this compound’s structure-activity relationships (SAR)?

Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to targets like Bcl-2 or GPX4. QSAR models using descriptors (logP, polar surface area) guide rational derivatization .

Q. What analytical methods ensure batch-to-batch consistency in this compound synthesis?

- HPLC-DAD/MS for purity and identity.

- NMR spectroscopy (¹H, ¹³C) for structural consistency.

- Accelerated stability studies (40°C/75% RH) to assess degradation .

Data Reporting and Reproducibility

Q. How should researchers document this compound’s experimental protocols for reproducibility?

- Primary data : Include raw spectra (NMR, MS), chromatograms, and cell viability curves in supplementary materials.

- Detailed synthesis : Report reaction conditions (solvent, temperature, catalysts).

- Statistical analysis : Provide exact p-values, confidence intervals, and software (e.g., GraphPad Prism) .

Q. What frameworks guide hypothesis formulation for this compound studies?

Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to define research questions. Example:

- Population: Triple-negative breast cancer cells.

- Intervention: this compound ± ferroptosis inhibitor.

- Comparison: Untreated vs. standard chemotherapy.

- Outcome: Apoptosis/ferroptosis ratio .

Tables

Q. Table 1. Key Studies on this compound’s Mechanisms

Q. Table 2. Recommended Assays for Mechanistic Studies

| Mechanism | Primary Assay | Secondary Validation |

|---|---|---|

| Apoptosis | Annexin V/PI staining | Caspase-3/7 activity, PARP cleavage |

| Ferroptosis | C11-BODIPY staining | GPX4 Western blot, iron chelation |

| Mitochondrial Dysfunction | JC-1 staining | ATP production assays |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.